N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-27-19-12-6-3-9-16(19)22(28-2)15-25-24(26)23-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)23/h3-14,22-23H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCPSXGEJPWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 1788558-20-2
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Tumor Cell Growth : Studies have shown that xanthene derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell proliferation and apoptosis, potentially leading to enhanced anti-cancer activity. For instance, changes in the localization and levels of phosphoproteins involved in these pathways have been observed following treatment with similar xanthene derivatives .
- Antimicrobial Activity : Preliminary studies suggest that xanthene derivatives possess antimicrobial properties, which could be beneficial in treating bacterial infections. The exact mechanism remains to be fully elucidated, but it may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
- Cancer Cell Studies : In a study assessing various xanthene derivatives, this compound was identified as a promising candidate for further development due to its selective inhibition of tumor cell growth without affecting healthy cells .
- Antimicrobial Testing : Another investigation into the antimicrobial properties of xanthene derivatives highlighted their effectiveness against several bacterial strains, suggesting that modifications to the xanthene structure could enhance these properties .
- Pharmacological Investigations : Ongoing pharmacological studies are examining the compound's efficacy in vivo, focusing on its potential applications in treating specific types of cancers and infections. These studies are crucial for understanding the therapeutic window and safety profile of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 389.4 g/mol. Its structure features a xanthene core, which is known for its photochemical properties, making it suitable for applications in fluorescence and as a dye.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds related to xanthene derivatives exhibit significant anticancer properties. For example, studies have shown that xanthene-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide has been studied for its potential to target specific cancer pathways, although detailed studies are still ongoing .
2. Neuropharmacology
Xanthene derivatives are also being explored for their neuroprotective effects. Some studies suggest that they may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their applicability in treating conditions such as Alzheimer's disease and Parkinson's disease .
Material Science Applications
1. Fluorescent Dyes
Due to their inherent fluorescent properties, xanthene derivatives are utilized as dyes in various applications, including biological imaging and sensor technology. The unique photophysical characteristics of this compound make it suitable for use in fluorescence microscopy and as a marker in biological assays .
2. Photonic Devices
The compound's optical properties are being investigated for use in photonic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The efficiency of light emission and absorption in these materials can be significantly enhanced by incorporating xanthene derivatives into their structures .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogues is summarized in Table 1.
Table 1. Structural and physicochemical comparison of xanthene derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Key Properties | Evidence ID |
|---|---|---|---|---|---|
| N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide (Target) | C₂₄H₂₃NO₄ | 395.44 | 2-Methoxy-2-(2-methoxyphenyl)ethyl carboxamide | High lipophilicity (predicted XLogP3 ~3.5); steric hindrance from ortho-methoxy groups | [13, 14] |
| N-(2-methoxyethyl)-9H-xanthene-9-carboxamide | C₁₇H₁₇NO₃ | 283.32 | 2-Methoxyethyl carboxamide | XLogP3 = 1.8; lower steric demand vs. target | [7] |
| N-(2-cyanophenyl)-9H-xanthene-9-carboxamide | C₂₁H₁₄N₂O₂ | 326.35 | 2-Cyanophenyl carboxamide | Higher polarity (cyano group); molecular weight 326.35 | [1] |
| (R,S)-22 (Chiral derivative) | C₂₉H₂₈N₂O₅ | 484.55 | Hydroxy-phenylethyl, phenylethyl, oxoethoxy | Enantioselective ([α]D²⁵°C = −211.3); e.r. >99% | [4] |
| 7-Mercapto-9-oxo-9H-xanthene-2-carboxylic acid | C₁₅H₁₀O₄S | 286.30 | Carboxylic acid, mercapto, oxo | Acidic (pKa ~4.2); metal-binding capacity via -SH and -COOH | [5] |
| N-[2-(diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide HCl | C₂₆H₂₉ClN₂O₂ | 436.97 | Diethylaminoethyl, phenyl, HCl salt | Cationic (quaternary ammonium); enhanced water solubility | [12] |
| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | C₂₁H₁₈O₃ | 318.35 | Methoxy, methoxyphenyl | Dihedral angle 89.27° between xanthene and phenyl; C–H∙∙∙O interactions | [13, 14] |
Key Differences and Implications
Chiral derivatives (e.g., (R,S)-22) exhibit enantioselectivity, critical for targeting specific biological receptors (e.g., bacterial virulence factors) . The target compound lacks chiral centers, suggesting broader, non-stereospecific interactions.
Functional Group Contributions: Carboxylic acid derivatives (e.g., 7-mercapto-9-oxo-9H-xanthene-2-carboxylic acid) offer metal coordination and higher acidity, whereas carboxamides (like the target) prioritize hydrogen bonding and metabolic stability . Quaternary ammonium salts (e.g., diethylaminoethyl-phenyl carboxamide HCl) enhance water solubility but reduce blood-brain barrier permeability compared to neutral methoxy groups .
Q & A
Basic Question
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation), requiring:
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .
What strategies optimize the yield of carboxamide formation in xanthene derivatives?
Advanced Question
Experimental Design :
- Activation Reagents : HATU or EDCI/HOBt for efficient coupling, reducing racemization .
- Solvent Selection : Dichloromethane (DCM) or DMF for solubility without side reactions.
- Temperature Control : Maintain −10°C during coupling to minimize hydrolysis .
- Workup : Sequential washes with citric acid (removes unreacted amine) and brine (removes organics) .
Case Study :
A 78% yield was achieved for a related Fmoc-protected carboxamide using 3,3-dichloro-1,2-diphenylcyclopropene as an activating agent .
How do substituent positions (e.g., methoxy groups) influence the physicochemical properties of xanthene carboxamides?
Advanced Question
- Electronic Effects : Methoxy groups at para positions increase electron density on the xanthene core, altering UV-Vis absorption (e.g., λₘₐₛ shifts ~10 nm) .
- Steric Effects : Ortho-substituents hinder rotational freedom, affecting fluorescence quantum yields .
- Solubility : Methoxy groups enhance hydrophilicity; log P values decrease by ~0.5 units per methoxy .
Data Contradiction Analysis :
Conflicting log P values in similar compounds may arise from differing assay conditions (e.g., shake-flask vs. HPLC methods) .
What advanced computational methods support the design of xanthene-based derivatives?
Advanced Question
- Molecular Docking : Predict binding affinities to biological targets (e.g., using AutoDock Vina).
- MD Simulations : Assess stability in aqueous media (e.g., GROMACS with CHARMM36 force fields).
- QSAR Modeling : Correlate substituent positions with activity using partial least squares (PLS) regression .
Example :
In acridine derivatives, 5-substituted analogs showed higher antitumor activity due to optimized π-π stacking, a principle applicable to xanthene systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
